Tetraallyltin

Catalog No.
S794207
CAS No.
7393-43-3
M.F
C12H20Sn
M. Wt
283 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraallyltin

CAS Number

7393-43-3

Product Name

Tetraallyltin

IUPAC Name

tetrakis(prop-2-enyl)stannane

Molecular Formula

C12H20Sn

Molecular Weight

283 g/mol

InChI

InChI=1S/4C3H5.Sn/c4*1-3-2;/h4*3H,1-2H2;

InChI Key

XJPKDRJZNZMJQM-UHFFFAOYSA-N

SMILES

C=CC[Sn](CC=C)(CC=C)CC=C

Canonical SMILES

C=CC[Sn](CC=C)(CC=C)CC=C

Precursor for Organotin-Based Materials

Tetraallyltin serves as a versatile precursor for the synthesis of various organotin-based materials with diverse properties. These materials exhibit various functionalities, making them valuable for applications in different scientific disciplines.

  • Organic light-emitting diodes (OLEDs)

    Tetraallyltin can be used to synthesize novel organotin compounds with tailored photoluminescent properties, making them potential candidates for efficient OLED materials .

  • Biocides and antifungals

    Organotin derivatives synthesized from tetraallyltin display promising biocidal and antifungal activity. Research explores their potential applications in agriculture and medicine .

  • Polymers

    Tetraallyltin can be incorporated into polymer chains to introduce specific functionalities, such as improved thermal stability or electrical conductivity. This opens doors for the development of novel polymeric materials with tailored properties for various applications .

Study of Organotin Chemistry

Tetraallyltin serves as a model compound for studying the fundamental chemical properties and reactivity of organotin compounds. Researchers use it to:

  • Investigate the mechanisms of organotin reactions

    By studying the reactions of tetraallyltin with various substrates, scientists gain insights into the reaction mechanisms of organotin compounds, contributing to a broader understanding of organotin chemistry .

  • Develop new synthetic methods for organotin compounds

    Utilizing tetraallyltin as a starting material allows researchers to explore novel synthetic methodologies for the development of new organotin compounds with desired properties .

  • Study the structure-property relationship in organotin compounds

    By analyzing the relationship between the structure of tetraallyltin and its properties, researchers gain valuable understanding of how the structure of organotin compounds influences their behavior, paving the way for the design of new organotin materials with specific functionalities.

Tetraallyltin is an organotin compound with the chemical formula C12H22Sn\text{C}_{12}\text{H}_{22}\text{Sn}. It consists of a tin atom bonded to four allyl groups, which are derived from propene. This compound is a colorless liquid at room temperature and is known for its reactivity and versatility in various chemical applications. Tetraallyltin is primarily utilized as a reagent in organic synthesis, particularly in reactions involving carbonyl compounds and imines, where it serves as a source of allyl groups.

  • Allylation Reactions: It is commonly used to allylate carbonyl compounds and imines. For instance, in the presence of Lewis acids such as scandium trifluoromethanesulfonate, tetraallyltin can effectively allylate aldehydes and ketones, yielding various products .
  • Addition to Aldehydes: Tetraallyltin can react with aldehydes in polar solvents like methanol, leading to the formation of allylic alcohols. This reaction typically occurs under mild conditions and demonstrates high selectivity .
  • Catalytic Processes: It can also act as a catalyst in organic synthesis, facilitating reactions that require the introduction of allyl groups into substrates .

Research on the biological activity of tetraallyltin indicates potential cytotoxic effects against certain cancer cell lines. Its organotin structure may contribute to its ability to interact with biological membranes or cellular components, although specific mechanisms remain under investigation. The compound's toxicity profiles suggest careful handling due to potential adverse effects on human health and the environment.

Tetraallyltin can be synthesized through various methods:

  • Direct Reaction: One common method involves the reaction of tin(IV) chloride with allylmagnesium bromide. This process typically yields tetraallyltin as a product along with magnesium salts .
  • Allylation of Tin Compounds: Another approach includes the allylation of lower alkyl tin derivatives using allyl halides under controlled conditions to ensure selectivity and yield .

Tetraallyltin finds applications across several fields:

  • Organic Synthesis: Its primary use lies in organic chemistry as a reagent for allylation reactions, enabling the synthesis of complex organic molecules .
  • Catalysis: It is utilized in catalytic processes that require the introduction of allyl groups into substrates, enhancing reaction efficiency and selectivity .
  • Material Science: Due to its unique properties, tetraallyltin may also be explored in material science applications, particularly in developing organometallic materials.

Studies investigating the interactions of tetraallyltin with other chemical species reveal its potential reactivity with various functional groups. For example, its interactions with carbonyl compounds have been extensively documented, showcasing its ability to form stable adducts under specific conditions. Additionally, research into its interactions with biological systems highlights both its therapeutic potential and toxicity concerns.

Tetraallyltin shares characteristics with several other organotin compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
TetraorganotinR4Sn\text{R}_4\text{Sn} (R = alkyl)General structure; varies based on alkyl groups
TrimethylstannaneC3H9Sn\text{C}_3\text{H}_9\text{Sn}Commonly used in organic synthesis; less bulky
TriethylstannaneC6H15Sn\text{C}_6\text{H}_{15}\text{Sn}Similar applications; different steric properties
TributyltinC12H27Sn\text{C}_{12}\text{H}_{27}\text{Sn}Notable for biocidal properties; more toxic

Uniqueness of Tetraallyltin

Tetraallyltin is unique due to its four allyl substituents, which provide enhanced reactivity compared to other organotin compounds. This structural feature allows for specific applications in organic synthesis that are not achievable with simpler organotin derivatives.

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (66.67%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (33.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (66.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (66.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

7393-43-3

Dates

Modify: 2023-08-15

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